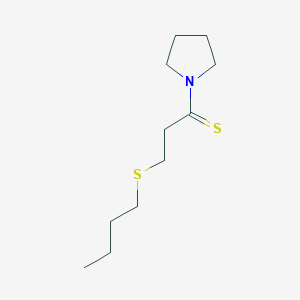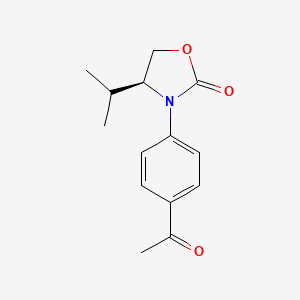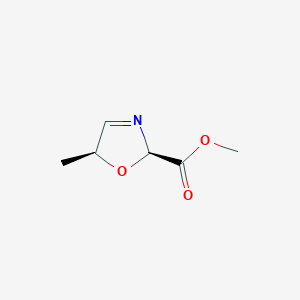![molecular formula C9H8N2O3 B12869347 4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
4-Ethyl-2-nitrobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the fourth position and a nitro group at the second position on the benzoxazole ring
Méthodes De Préparation
The synthesis of 4-Ethyl-2-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with ethyl-substituted benzoyl chloride in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as POCl3. The reaction mixture is typically heated to around 90°C for several hours to ensure complete cyclization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Analyse Des Réactions Chimiques
4-Ethyl-2-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common reagents used in these reactions include LiAlH4 for reduction, sodium hydride (NaH) for substitution, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Ethyl-2-nitrobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-nitrobenzo[d]oxazole largely depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. For example, some derivatives inhibit cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The nitro group can also undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular targets.
Comparaison Avec Des Composés Similaires
4-Ethyl-2-nitrobenzo[d]oxazole can be compared with other benzoxazole derivatives, such as:
2-Methylbenzoxazole: Lacks the nitro group and has different chemical reactivity and biological activity.
4-Nitrobenzoxazole: Similar in structure but lacks the ethyl group, leading to different physical and chemical properties.
2-Amino-4-ethylbenzoxazole: Contains an amino group instead of a nitro group, resulting in different biological activities.
The uniqueness of this compound lies in the combination of the ethyl and nitro groups, which confer specific chemical reactivity and potential biological activities not seen in other derivatives .
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
4-ethyl-2-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C9H8N2O3/c1-2-6-4-3-5-7-8(6)10-9(14-7)11(12)13/h3-5H,2H2,1H3 |
Clé InChI |
YLOZELIGAVVKRP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)OC(=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)






![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)





